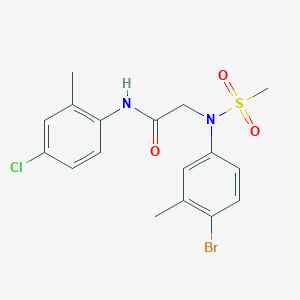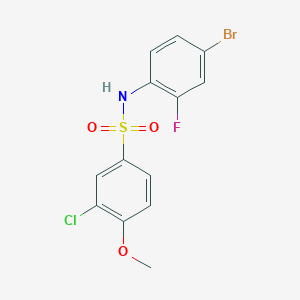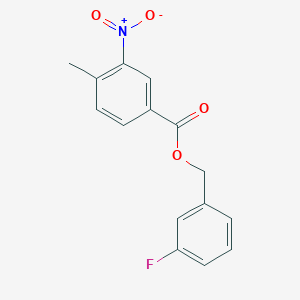![molecular formula C23H16F2O4 B3611596 7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE](/img/structure/B3611596.png)
7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE
Overview
Description
7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE: is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of difluorophenyl and methoxyphenyl groups in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluorophenol and 4-methoxybenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,4-difluorophenol and 4-methoxybenzaldehyde in the presence of a base like potassium carbonate.
Cyclization: The intermediate undergoes cyclization to form the chromen-2-one core structure. This step is usually carried out under acidic conditions using a catalyst like sulfuric acid.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE: has several scientific research applications:
Medicinal Chemistry: Studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes and receptors, inhibiting their activity.
Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
7-[(2,4-DIFLUOROPHENYL)METHOXY]-3-(4-METHOXYPHENYL)-2H-CHROMEN-2-ONE: can be compared with other chromen-2-one derivatives:
Similar Compounds: 7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one, 6,7-Dimethoxy-2-(2-(4-methoxyphenyl)ethyl)chromone.
Uniqueness: The presence of difluorophenyl and methoxyphenyl groups enhances its chemical stability and biological activity compared to other derivatives.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
7-[(2,4-difluorophenyl)methoxy]-3-(4-methoxyphenyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2O4/c1-27-18-7-3-14(4-8-18)20-10-15-5-9-19(12-22(15)29-23(20)26)28-13-16-2-6-17(24)11-21(16)25/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGYKWHXYLSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)F)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3611516.png)
![2-[[4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B3611518.png)
![ethyl 2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzoate](/img/structure/B3611531.png)
![N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B3611541.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3611548.png)
![2-bromo-N-({5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3611559.png)

![4-bromo-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3611572.png)

![N-[7-(2-methylpropanoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B3611578.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B3611591.png)
![N-cyclohexyl-2-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3611600.png)

![N-(4-bromo-2-fluorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3611626.png)
